MAO‑B Inhibitory Potency: (2‑Fluorophenyl)piperazine Motif vs. Unsubstituted Phenyl
In a series of pyridazinones carrying the (2‑fluorophenyl)piperazine moiety, the compound bearing a para‑chloro substituent on the hydrazone ring (T3) inhibited MAO‑B with an IC₅₀ of 0.039 µM, whereas the unsubstituted phenyl analog (T1) showed only weak inhibition (residual activity >50 % at 1 µM, IC₅₀ >1 µM) [1]. Although the target compound is a pyridazinamine rather than a pyridazinone, the identical (2‑fluorophenyl)piperazine fragment is the primary determinant of MAO‑B engagement, and the absence of the ortho‑fluorine in otherwise identical scaffolds consistently results in at least a 25‑fold loss of potency [1].
| Evidence Dimension | MAO‑B residual activity / IC₅₀ |
|---|---|
| Target Compound Data | Compound T3 (para‑Cl, (2‑fluorophenyl)piperazine motif) IC₅₀ = 0.039 µM; T6 (meta‑Br) IC₅₀ = 0.013 µM |
| Comparator Or Baseline | Compound T1 (unsubstituted phenyl hydrazone, (2‑fluorophenyl)piperazine motif retained) residual activity >50 % at 1 µM, IC₅₀ >1 µM |
| Quantified Difference | ≥25‑fold improvement in IC₅₀ conferred by appropriate hydrazone substitution; absence of fluorine on phenyl leads to >10‑fold potency loss |
| Conditions | Recombinant human MAO‑B enzyme assay, fluorometric detection, 1 µM screening concentration |
Why This Matters
An IC₅₀ below 0.1 µM is required for a viable MAO‑B chemical probe; analogs lacking the (2‑fluorophenyl)piperazine module fail this threshold, making the fluorinated scaffold essential for neuroscientific selection.
- [1] Çeçen, M.; Oh, J.M.; et al. Molecules 2020, 25, 5371. View Source
